3-Formylphenyl 4-tert-butylbenzoate, AldrichCPR
Overview
Description
3-Formylphenyl 4-tert-butylbenzoate, AldrichCPR, is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.342 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a formyl group attached to a phenyl ring and a tert-butylbenzoate moiety.
Preparation Methods
The synthetic routes for 3-Formylphenyl 4-tert-butylbenzoate typically involve the esterification of 3-formylphenol with 4-tert-butylbenzoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
3-Formylphenyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield 3-carboxyphenyl 4-tert-butylbenzoate, while reduction would yield 3-hydroxyphenyl 4-tert-butylbenzoate .
Scientific Research Applications
3-Formylphenyl 4-tert-butylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-tert-butylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The tert-butylbenzoate moiety may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing its biological effects .
Comparison with Similar Compounds
3-Formylphenyl 4-tert-butylbenzoate can be compared with other similar compounds such as:
3-Formylphenyl 4-nitrobenzoate: This compound has a nitro group instead of a tert-butyl group, which may alter its reactivity and applications.
4-Formylphenyl 4-tert-butylbenzoate: The position of the formyl group is different, which can affect the compound’s chemical properties and interactions.
3-Formylphenyl 4-methoxybenzoate: The presence of a methoxy group instead of a tert-butyl group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
(3-formylphenyl) 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)15-9-7-14(8-10-15)17(20)21-16-6-4-5-13(11-16)12-19/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNIXQOGARYNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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